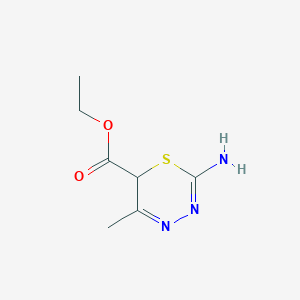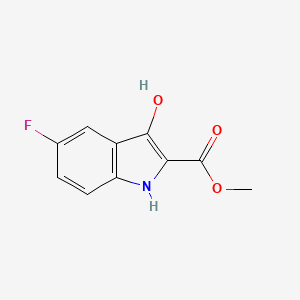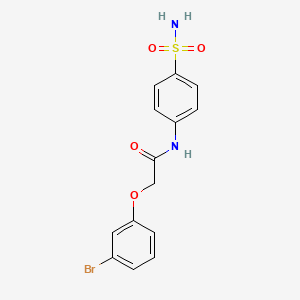![molecular formula C21H21NO3S B12121912 [(4-Propoxynaphthyl)sulfonyl]indoline](/img/structure/B12121912.png)
[(4-Propoxynaphthyl)sulfonyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Propoxynaphtyl)sulfonyl]indoline est un composé appartenant à la classe des dérivés de l'indole. Les dérivés de l'indole sont importants dans les produits naturels et les composés synthétiques en raison de leur large éventail d'activités biologiques et d'applications en chimie médicinale . Ce composé présente un groupe sulfonyle lié à un cycle indoline, qui est une forme hydrogénée de l'indole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de [(4-Propoxynaphtyl)sulfonyl]indoline implique généralement la réaction du 4-propoxynaphtalène avec le chlorure de sulfonyle, suivie d'une cyclisation pour former le cycle indoline. Les conditions réactionnelles incluent souvent l'utilisation d'une base telle que la triéthylamine et d'un solvant comme le dichlorométhane .
Méthodes de production industrielle
Les méthodes de production industrielle des dérivés de l'indole, y compris [(4-Propoxynaphtyl)sulfonyl]indoline, utilisent souvent des procédés catalytiques pour améliorer le rendement et l'efficacité. Ces méthodes peuvent impliquer l'utilisation de catalyseurs métalliques et de solvants écologiques pour assurer une production durable .
Analyse Des Réactions Chimiques
Types de réactions
[(4-Propoxynaphtyl)sulfonyl]indoline subit diverses réactions chimiques, notamment :
Substitution électrophile : Le cycle indoline est très réactif aux réactions de substitution électrophile telles que l'halogénation, l'alkylation et l'acylation.
Oxydation et réduction : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones et réduit pour former des amines correspondantes.
Réactifs et conditions courants
Halogénation : Implique généralement des réactifs comme le brome ou le chlore en présence d'un catalyseur.
Alkylation : Utilise des halogénoalcanes en conditions basiques.
Oxydation : Utilise des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Utilise des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des indolines halogénées, des dérivés alkylés, des sulfoxydes, des sulfones et des amines .
Applications De Recherche Scientifique
[(4-Propoxynaphtyl)sulfonyl]indoline a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes et d'hétérocycles.
Industrie : Utilisé dans le développement de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de [(4-Propoxynaphtyl)sulfonyl]indoline implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe sulfonyle peut former de fortes interactions avec les enzymes et les récepteurs, conduisant à l'inhibition ou à l'activation de processus biologiques. Le cycle indoline améliore la capacité du composé à pénétrer les membranes cellulaires et à atteindre les cibles intracellulaires .
Mécanisme D'action
The mechanism of action of [(4-Propoxynaphthyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzymes and receptors, leading to inhibition or activation of biological processes. The indoline ring enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide indole-3-acétique : Une hormone végétale présentant des caractéristiques structurales similaires mais des fonctions biologiques différentes.
Analogues indoliques à base de sulfonamide : Ces composés partagent le groupe sulfonyle et le cycle indole mais diffèrent par leurs substituants spécifiques et leurs activités biologiques.
Unicité
[(4-Propoxynaphtyl)sulfonyl]indoline est unique en raison de sa combinaison spécifique du groupe 4-propoxynaphtyle et de la structure sulfonyl-indoline, qui confère une réactivité chimique et des propriétés biologiques distinctes .
Propriétés
Formule moléculaire |
C21H21NO3S |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
1-(4-propoxynaphthalen-1-yl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C21H21NO3S/c1-2-15-25-20-11-12-21(18-9-5-4-8-17(18)20)26(23,24)22-14-13-16-7-3-6-10-19(16)22/h3-12H,2,13-15H2,1H3 |
Clé InChI |
JMEQSQWUUXJEOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl-](/img/structure/B12121834.png)

![N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide](/img/structure/B12121838.png)

![3-{[(2-Chlorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12121848.png)
![ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12121849.png)

![3-[(4-chloro-2-methylphenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12121859.png)


![2-ethyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12121878.png)
![2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12121883.png)

![Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]-](/img/structure/B12121913.png)
